molecular formula C8H5BrClFO B12441326 2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone

Cat. No.: B12441326
M. Wt: 251.48 g/mol
InChI Key: OEIYPBJKDHAJNU-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-chloro-5-fluorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.

    Reduction: Formation of 1-(3-chloro-5-fluorophenyl)ethanol.

    Oxidation: Formation of 3-chloro-5-fluorobenzoic acid.

Scientific Research Applications

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-chloroacetophenone
  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-2’-acetonaphthone
  • 2,3’-Dibromoacetophenone

Uniqueness

2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The compound’s structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-bromo-1-(3-chloro-5-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIYPBJKDHAJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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